Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate
Description
Properties
CAS No. |
34153-45-2 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
ethyl 4-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C19H29N3O2/c1-3-24-19(23)11-7-8-16-12-14-17(15-13-16)20-21-22(2)18-9-5-4-6-10-18/h12-15,18H,3-11H2,1-2H3 |
InChI Key |
WGNBSWPUEKGQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate generally involves:
- Formation of the triazene moiety : This typically requires the reaction of an aryl diazonium salt with an amine or hydrazine derivative to form the triazene linkage.
- Esterification or introduction of the butanoate ester group : This is often achieved by esterification of the corresponding acid or by nucleophilic substitution on an appropriate precursor.
Stepwise Preparation Based on Related Literature
Although direct preparation data for the exact compound is limited, analogous compounds such as ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate have been documented with detailed synthetic protocols.
Synthesis of the Triazene Intermediate
- Starting materials : Aromatic amines or anilines substituted with a butanoate ester side chain.
- Diazotization : The aromatic amine is converted into the corresponding diazonium salt using sodium nitrite (NaNO2) in acidic medium (e.g., HCl) at low temperatures (0–5 °C).
- Coupling reaction : The diazonium salt is then reacted with a cyclohexyl-substituted methylhydrazine or related nucleophile to form the triazene linkage. The reaction is typically carried out in an aqueous or mixed solvent system under controlled pH to favor triazene formation.
Introduction of the Butanoate Ester Group
- Esterification : If the starting material is a carboxylic acid, esterification is performed using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Alternatively , the butanoate ester may be introduced via nucleophilic substitution on a suitable halogenated precursor.
Experimental Conditions and Purification
- Solvents : Ethanol, dichloromethane, or ethyl acetate are commonly used solvents for synthesis and purification.
- Temperature : Diazotization is performed at low temperature (0–5 °C) to stabilize the diazonium salt; coupling and esterification reactions are typically carried out at room temperature or under reflux.
- Purification : The crude product is purified by column chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures. Recrystallization from ethanol or other suitable solvents yields the pure compound.
Representative Synthesis Example (Adapted)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-aminophenylbutanoate + NaNO2, HCl, 0–5 °C | Diazotization to form diazonium salt | Monitored by TLC |
| 2 | Diazonium salt + cyclohexylmethylhydrazine, pH ~5–7, room temp | Coupling to form triazene intermediate | Reaction time: 2–4 hours |
| 3 | Triazene intermediate + ethanol, acid catalyst, reflux | Esterification to form ethyl ester | Yield: 60–75% after purification |
| 4 | Purification by silica gel chromatography (hexane/ethyl acetate 2:1) | Isolation of pure compound | Recrystallization from ethanol |
Structural Confirmation
- Spectroscopic methods : NMR (1H, 13C), IR, and mass spectrometry confirm the presence of triazene and ester functionalities.
- X-ray crystallography : For related triazene esters, crystal structures confirm molecular conformation and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Diazotization temperature | 0–5 °C | To stabilize diazonium salt |
| Diazotization reagents | NaNO2, HCl | Stoichiometric control required |
| Coupling pH | 5–7 | Optimal for triazene formation |
| Coupling solvents | Water, ethanol mixtures | Solubility consideration |
| Esterification conditions | Reflux in ethanol, acid catalyst | Ester yield depends on purity |
| Purification solvent system | Hexane/ethyl acetate (2:1) | Silica gel chromatography |
| Yield | 60–75% after purification | Moderate yields common |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the triazene moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects . The ester group can also be hydrolyzed to release the active carboxylic acid, which may exert its effects through different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazenyl Derivatives
The triazenyl group’s substituents significantly alter physicochemical and functional properties. For example:
- Steric and Electronic Effects : The cyclohexyl-methyl substitution in the target compound introduces moderate steric hindrance compared to the more flexible dibutyl groups in CAS 34153-46-3. This difference may affect binding affinity in biological systems or solubility in organic solvents .
Comparison with Ethyl Benzoate Derivatives
Ethyl benzoate analogs with heteroaromatic substituents (e.g., pyridazine, isoxazole) exhibit distinct electronic profiles:
- Electronic Properties : The triazenyl group’s resonance stabilization and dipole moment differ from pyridazine or isoxazole rings, which are π-deficient or π-excessive, respectively. This could influence redox behavior or intermolecular interactions .
- Biological Relevance : Pyridazine-based analogs (e.g., I-6230) are often explored as kinase inhibitors, whereas triazenyl compounds may interact with metal ions or DNA due to their nitrogen-rich structure .
Thermochemical and Computational Insights
Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties . For triazenyl derivatives:
- The target compound’s planar geometry and conjugation may reduce steric strain, aligning with DFT-predicted stability gradients.
- Comparative studies using the Colle-Salvetti correlation-energy functional could quantify differences in correlation energies between triazenyl and pyridazine derivatives, informing reactivity predictions .
Table 1: Key Comparative Data
| Property | Target Compound (34153-45-2) | Dibutyl Analog (34153-46-3) | Pyridazine Analog (I-6230) |
|---|---|---|---|
| Molecular Weight (g/mol) | 331.45 | 347.50 | ~350 (estimated) |
| Boiling Point (°C) | 445.2 | Not reported | Not reported |
| Calculated logP (lipophilicity) | ~4.5 (estimated) | ~5.8 (higher alkyl chains) | ~3.0 (polar pyridazine) |
| Synthetic Yield (Typical) | Not reported | Not reported | 30–50% (analogous routes) |
Biological Activity
Ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate, commonly referred to by its CAS number 34153-45-2, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C19H29N3O
- Molecular Weight : 331.46 g/mol
The compound features a complex structure that includes a triazole ring, which is often associated with various biological activities.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit diverse pharmacological effects, including:
- Antitumor Activity : Some studies suggest that derivatives of triazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Triazole derivatives are known for their antifungal activities, which could extend to broader antimicrobial effects.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may act on various receptors, influencing cellular signaling pathways.
Case Study 1: Antitumor Activity
A study conducted by researchers at PubMed explored the effects of triazole derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced the compound's ability to induce apoptosis in breast cancer cells.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of triazole compounds. In vitro tests demonstrated that this compound exhibited significant antifungal activity against Candida species, suggesting potential applications in treating fungal infections.
Data Table: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Moderate | PubMed Study |
| Antimicrobial | High | Antifungal Activity Study |
| Enzyme Inhibition | Yes | Mechanistic Study |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between triazene precursors and ester derivatives. For example, analogous procedures (e.g., imine formation in ) suggest refluxing in methanol with catalytic acetic acid for intermediate steps. Optimization can include solvent polarity adjustments (e.g., DMF for solubility), temperature gradients (room temperature to reflux), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to aldehyde). Post-synthesis purification via flash column chromatography (e.g., n-hexane/ethyl acetate = 5:1, as in ) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS (as in ) provides molecular ion confirmation (CHNO, m/z 331.4525) and fragmentation patterns.
- NMR : H and C NMR can resolve the triazene moiety (N=N–N) and ester carbonyl groups.
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95%, validated against reference standards .
Q. How do the physical properties (e.g., boiling point, density) of this compound influence solvent selection and storage protocols?
- Methodological Answer : With a boiling point of 445.2°C ( ), high-temperature reactions require inert atmospheres (e.g., N) to prevent decomposition. The density (1.09 g/cm) suggests compatibility with dichloromethane or ethyl acetate for extractions. Storage at 4°C in amber vials minimizes degradation due to its low vapor pressure (4.02E-08 mmHg at 25°C) .
Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?
- Methodological Answer : Flash column chromatography (silica gel, n-hexane/ethyl acetate gradients) is effective for separating polar byproducts. For non-volatile impurities, recrystallization in ethanol/water mixtures (8:2 v/v) can enhance purity. TLC (R = 0.3–0.5 in 7:3 hexane/ethyl acetate) monitors progress .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC analysis detect degradation products. Buffered solutions (pH 3–9) incubated at 37°C for 24 hours assess hydrolytic stability, focusing on ester bond cleavage .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP ( ) with a 6-31G(d,p) basis set model the triazene group’s resonance stabilization and charge distribution. Solvent effects (e.g., PCM for methanol) refine HOMO-LUMO gaps, correlating with experimental UV-Vis spectra (λ ~300 nm) .
Q. What mechanistic insights explain contradictions between computational predictions and experimental reaction yields?
- Methodological Answer : Discrepancies often arise from neglected solvent dynamics or transition-state barriers. Free-energy perturbation (FEP) calculations or metadynamics can refine activation energies. For example, overestimated yields in DFT may require incorporating exact exchange terms ( ) or entropy corrections .
Q. How does the steric bulk of the cyclohexyl group influence regioselectivity in triazene-forming reactions?
- Methodological Answer : Molecular dynamics simulations (AMBER force field) model steric clashes during triazene cyclization. Comparing Mulliken charges at the triazene nitrogen (from DFT) with kinetic isotope effects (KIE) experiments validates steric vs. electronic control .
Q. What degradation pathways dominate under photolytic or oxidative conditions?
- Methodological Answer : LC-MS/MS identifies photodegradants (e.g., nitroso intermediates from N–N bond cleavage). Accelerated oxidative studies (HO/Fe) reveal hydroxyl radical attack on the phenyl ring, validated via O isotopic labeling .
Q. How can isotopic labeling (e.g., N or C) elucidate metabolic or environmental transformation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
